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molecular formula C7H8N2O4 B105194 Dimethyl 1H-imidazole-4,5-dicarboxylate CAS No. 3304-70-9

Dimethyl 1H-imidazole-4,5-dicarboxylate

Cat. No. B105194
M. Wt: 184.15 g/mol
InChI Key: CUIWFAXEALIQJS-UHFFFAOYSA-N
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Patent
US04587241

Procedure details

Reflux dimethyl 4,5 imidazole dicarboxylate (1.8 g) in THF (tetrahydrofuran) with 2.5 equivalents of LAH lithium aluminum hydride). Neutralize with NH4Cl solution and filter. Concentrate the filtrate under vacumm and extract the product with ethanol. Remove the solvent, filtrate through alumina using a THF solvent to give the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
LAH lithium aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6](OC)=[O:7])=[C:4]([C:10](OC)=[O:11])[N:3]=[CH:2]1>O1CCCC1>[OH:7][CH2:6][C:5]1[N:1]=[CH:2][NH:3][C:4]=1[CH2:10][OH:11]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N1C=NC(=C1C(=O)OC)C(=O)OC
Name
LAH lithium aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Neutralize with NH4Cl solution and filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under vacumm
EXTRACTION
Type
EXTRACTION
Details
extract the product with ethanol
CUSTOM
Type
CUSTOM
Details
Remove the solvent, filtrate through alumina using a THF solvent

Outcomes

Product
Name
Type
product
Smiles
OCC=1N=CNC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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